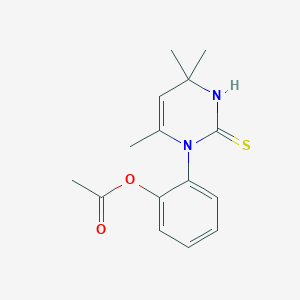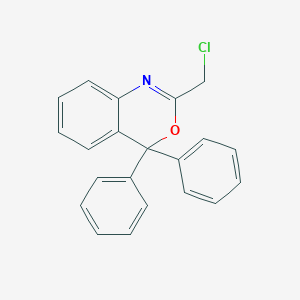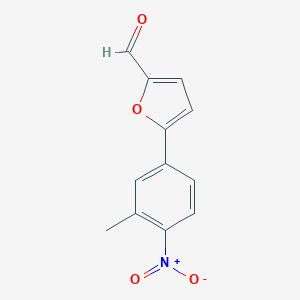
2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a thioxo group and an acetate ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thiol derivatives.
Substitution: The acetate ester can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate ester may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl acetate: Similar structure but with an oxo group instead of a thioxo group.
2-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
The presence of the thioxo group in 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4g/mol |
IUPAC-Name |
[2-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] acetate |
InChI |
InChI=1S/C15H18N2O2S/c1-10-9-15(3,4)16-14(20)17(10)12-7-5-6-8-13(12)19-11(2)18/h5-9H,1-4H3,(H,16,20) |
InChI-Schlüssel |
VCMNAPDSABSEFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2OC(=O)C)(C)C |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392548.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392549.png)


![2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B392555.png)
![ethyl {2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B392557.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392558.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-3-phenyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392559.png)
![5-{3,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B392560.png)

![2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B392563.png)
![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392565.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)

